Superior Anti-Proliferative Activity Against HepG2 Liver Cancer Cells Compared to a More Highly Methoxylated Analog
In a direct head-to-head comparison within the same study, 2',5,6'-trihydroxy-7-methoxyflavanone demonstrated significantly greater anti-proliferative activity against human liver cancer HepG2 cells than a structurally related analog. The target compound exhibited an IC50 of 110.3 μmol/L, while 5-hydroxy-6,7,2',6'-tetramethoxyflavanone showed an IC50 of 747.21 μmol/L, representing a 6.8-fold increase in potency [1].
| Evidence Dimension | Anti-proliferative activity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | IC50 = 110.3 μmol/L |
| Comparator Or Baseline | 5-hydroxy-6,7,2',6'-tetramethoxyflavanone: IC50 = 747.21 μmol/L |
| Quantified Difference | 6.8-fold lower IC50 for the target compound |
| Conditions | MTT assay, human liver cancer HepG2 cell line |
Why This Matters
This quantifiable difference establishes the compound as a more potent research tool for anti-proliferative studies, particularly in liver cancer models, compared to analogs with additional methoxy groups.
- [1] Yu L, Jiang B, Wang X, Yang JH. Effect of Scutellaria javanica flavanones on proliferation of HepG-2 cells. Journal of Harbin University of Commerce (Natural Sciences Edition). 2018;34(2):129-133+158. View Source
